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Compound of Interest

Compound Name:
3-(4-Methoxy-3-indolyl)propanoic

Acid

Cat. No.: B12281255

Get Quote

Comparative Analysis of Synthesis, Physicochemical Properties, and Biological Activity

Executive Summary
Indole-3-propionic acid (IPA) derivatives are critical scaffolds in both medicinal chemistry

(neuroprotection, anti-inflammatory) and plant biology (auxin signaling). The positional

isomerism of the methoxy substituent—at Carbon-4 (C4) versus Carbon-5 (C5)—fundamentally

alters the molecule's electronic distribution, steric profile, and receptor binding affinity.

5-Methoxyindole-3-propionic acid (5-OMe-IPA): Structurally analogous to melatonin and

serotonin metabolites. It exhibits established neuroprotective properties via antioxidant

mechanisms and functions as a potent auxin mimic in plant physiology.

4-Methoxyindole-3-propionic acid (4-OMe-IPA): Represents a "privileged scaffold" in

psychoactive drug discovery (psilocybin analogs) but is sterically distinct in protein binding

pockets. It is less chemically stable in oxidative conditions compared to the 5-isomer due to

the electronic activation of the C3 position and steric strain at the binding interface.
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Physicochemical Profiling
The position of the methoxy group influences the electron density of the indole ring, affecting

both the pKa of the indole N-H and the nucleophilicity of C3 during synthesis.

Comparative Properties Table
Property

4-Methoxyindole-3-
propionic acid

5-Methoxyindole-3-
propionic acid

Molecular Formula C₁₂H₁₃NO₃ C₁₂H₁₃NO₃

Molecular Weight 219.24 g/mol 219.24 g/mol

LogP (Predicted) ~1.6 - 1.8 ~1.5 - 1.7

pKa (COOH) 4.75 ± 0.1 4.76 ± 0.1

pKa (Indole NH) ~16.5 (Weakly acidic) ~17.0 (Less acidic)

Fluorescence Tunable (Cyan/Blue shift) Classic Indole (UV/Blue)

C3 Nucleophilicity High (Activated by ortho-OMe)
Moderate (Activated by meta-

OMe)

Key Spectral Feature
¹H NMR: dH-5/6/7 coupling

pattern distinct.

¹H NMR: dH-4/6/7 coupling

pattern distinct.

Electronic Effects & Reactivity
5-Methoxy Effect: The methoxy group at C5 donates electron density into the ring system via

resonance, stabilizing the radical cation intermediate often formed during oxidation. This

contributes to its superior antioxidant profile.

4-Methoxy Effect: The C4-methoxy group is sterically adjacent to the C3-propionic acid

chain. This creates a "buttressing effect," potentially restricting the rotation of the propionic

acid side chain. Electronically, the C4-OMe exerts a strong inductive and resonance effect on

C3, making the 4-isomer highly reactive toward electrophilic substitution during synthesis but

also more prone to oxidative degradation.
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Synthetic Methodologies
Synthesis of these isomers requires different strategies due to the availability of precursors and

the regioselectivity of the indole formation.

Synthesis of 5-Methoxyindole-3-propionic Acid
The 5-isomer is accessible via the Japp-Klingemann reaction or direct alkylation of 5-

methoxyindole.

Protocol: Direct Alkylation (Meldrum's Acid Route) This method avoids the harsh conditions of

Fischer indole synthesis and offers high yields.

Reagents: 5-Methoxyindole, Meldrum's acid, Formaldehyde, Pyridine.

Step 1 (Condensation): React 5-methoxyindole with Meldrum's acid and formaldehyde in

acetonitrile to form the condensation adduct.

Step 2 (Reduction/Decarboxylation): The adduct is reduced (using NaBH₄) and

decarboxylated to yield the propionic acid derivative.

Alternative (Acrylate): 5-Methoxyindole + Acrylic acid (heated with Ac₂O/AcOH)
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5-Methoxyindole-3-propionic acid.

Synthesis of 4-Methoxyindole-3-propionic Acid
The 4-isomer is more challenging due to the scarcity of 4-methoxyindole.

Protocol: Leimgruber-Batcho to C3-Functionalization

Precursor Synthesis: Start with 2-methyl-3-nitroanisole. React with DMF-DMA

(dimethylformamide dimethyl acetal) to form the enamine.

Cyclization: Reduce the enamine (H₂/Pd-C or Zn/AcOH) to yield 4-methoxyindole.

C3-Functionalization (Vilsmeier-Haack Route):

Formylate C3 using POCl₃/DMF to get 4-methoxyindole-3-carboxaldehyde.

Perform Knoevenagel condensation with malonic acid.

Reduction: Catalytic hydrogenation of the unsaturated side chain yields 4-methoxyindole-

3-propionic acid.

Critical Note: Direct alkylation of 4-methoxyindole with acrylic acid often results in lower yields

than the 5-isomer due to steric crowding at C3/C4.
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Biological Activity & Applications[1][2][3][4][5][6][7]
[8][9]
Neuroprotection & Pharmacology[7][9]

5-Methoxy-IPA:

Mechanism: Acts as a potent antioxidant and mitochondrial protectant. The 5-methoxy

group enhances lipophilicity, allowing better Blood-Brain Barrier (BBB) penetration

compared to unsubstituted IPA.
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Activity: Inhibits

-amyloid fibril formation and scavenges hydroxyl radicals. It is investigated as a prodrug or
analog for melatonin-based therapies.

Metabolism: Metabolized similarly to melatonin (6-hydroxylation followed by conjugation).

4-Methoxy-IPA:

Mechanism: The 4-methoxy indole scaffold is structurally related to psilocin (4-hydroxy-

N,N-dimethyltryptamine). While the propionic acid lacks the amine necessary for 5-HT2A

receptor agonism (hallucinogenic activity), it serves as a critical isostere for binding

studies.

Kinase Inhibition: 4-substituted indoles are often explored as kinase inhibitors where the 4-

substituent fills a specific hydrophobic pocket in the ATP binding site.

Auxin Activity (Plant Biology)
Indole-3-propionic acid is a natural auxin.

5-Methoxy-IPA: Retains significant auxin activity. It binds to the TIR1 receptor but with

altered kinetics compared to IAA (Indole-3-acetic acid). It is often more stable to degradation

by plant peroxidases.

4-Methoxy-IPA: Generally exhibits reduced auxin activity or acts as an anti-auxin. The bulky

methoxy group at C4 interferes with the "floor" of the auxin binding pocket in the TIR1

ubiquitin ligase complex, preventing the necessary conformational change for signaling.

Data Summary Table
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Feature 5-Methoxy-IPA 4-Methoxy-IPA

Primary Biological Role Neuroprotectant / Auxin Mimic
Chemical Probe / Psilocybin

Isostere

Oxidative Stability High (Radical Scavenger)
Moderate (Susceptible to

oxidation)

Receptor Affinity
High affinity for Melatonin

receptors (MT1/MT2)

Low affinity for MT receptors;

High relevance for 5-HT2A

analogs

BBB Permeability High Moderate to High

Experimental Protocols
Protocol A: Synthesis of 5-Methoxyindole-3-propionic
Acid (Standard)
Objective: Synthesis via reaction with acrylic acid.

Preparation: In a 100 mL round-bottom flask, dissolve 5-methoxyindole (1.47 g, 10 mmol) in

glacial acetic acid (20 mL).

Addition: Add acrylic acid (1.0 mL, 15 mmol) and acetic anhydride (2 mL).

Reaction: Heat the mixture to reflux (approx. 118°C) for 6 hours under nitrogen atmosphere.

Note: Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1). 5-OMe-IPA usually has a lower

R_f than the starting indole.

Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product may

precipitate. If not, extract with ethyl acetate (3 x 50 mL).

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize

from Ethanol/Water.

Yield: Expected yield 60-75%.
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Protocol B: Differentiation by NMR
To confirm the isomer identity, examine the aromatic region of the ¹H NMR (DMSO-d₆, 400

MHz).

5-Methoxy: Look for a doublet at ~6.7 ppm (H6) with meta coupling to H4 (~7.0 ppm, d,

J=2.5 Hz) and ortho coupling to H7. The H4 proton is a distinct singlet/doublet appearing

upfield due to the adjacent methoxy.

4-Methoxy: The signal pattern is distinct. The proton at C5 (adjacent to OMe) will show ortho

coupling to H6. The H3 position is substituted, so look for the H2 singlet (~7.1 ppm). Key

Diagnostic: The C5-H and C7-H signals will be doublets, while H6 is a triplet (pseudo-t).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 4-Methoxy vs. 5-Methoxy Indole-3-
Propionic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12281255/docs#technical-guide-4-methoxy-vs-5-
methoxy-indole-3-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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